molecular formula C5H9BrOZn B1407804 Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF CAS No. 1372548-45-2

Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF

Cat. No.: B1407804
CAS No.: 1372548-45-2
M. Wt: 230.4 g/mol
InChI Key: JRYIAKAXYBARLA-UHFFFAOYSA-M
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Description

Tetrahydropyran-4-ylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions. The presence of the tetrahydropyran ring adds to its versatility and reactivity, enabling its use in complex synthetic pathways.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydropyran-4-ylzinc bromide typically involves the reaction of tetrahydropyran with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Tetrahydropyran+Zinc BromideTetrahydropyran-4-ylzinc Bromide\text{Tetrahydropyran} + \text{Zinc Bromide} \rightarrow \text{Tetrahydropyran-4-ylzinc Bromide} Tetrahydropyran+Zinc Bromide→Tetrahydropyran-4-ylzinc Bromide

Industrial Production Methods

In an industrial setting, the production of tetrahydropyran-4-ylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is then typically stored in sealed containers under refrigeration to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Tetrahydropyran-4-ylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides and other leaving groups.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with tetrahydropyran-4-ylzinc bromide include:

    Carbonyl Compounds: For nucleophilic addition reactions.

    Halides: For substitution reactions.

    Palladium Catalysts: For cross-coupling reactions.

Typical reaction conditions involve an inert atmosphere, low temperatures, and the use of solvents like tetrahydrofuran to maintain solubility and reactivity.

Major Products Formed

The major products formed from reactions involving tetrahydropyran-4-ylzinc bromide include:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Tetrahydropyrans: From substitution reactions.

    Coupled Products: From cross-coupling reactions.

Scientific Research Applications

Tetrahydropyran-4-ylzinc bromide is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: It is used to construct complex organic molecules, particularly in the synthesis of natural products and pharmaceuticals.

    Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of novel materials with unique properties.

    Biological Studies: It is used to modify biomolecules and study their functions.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-2-ylzinc Bromide: Similar in structure but with the zinc bromide attached at the 2-position.

    Tetrahydrofuran-2-ylzinc Bromide: Similar but with a tetrahydrofuran ring instead of a tetrahydropyran ring.

    Cyclohexylzinc Bromide: Similar but with a cyclohexane ring instead of a tetrahydropyran ring.

Uniqueness

Tetrahydropyran-4-ylzinc bromide is unique due to the presence of the tetrahydropyran ring, which imparts specific reactivity and stability characteristics. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

bromozinc(1+);3,4,5,6-tetrahydro-2H-pyran-4-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYIAKAXYBARLA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[CH-]1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrOZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF
Reactant of Route 2
Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF
Reactant of Route 3
Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF
Reactant of Route 4
Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF
Reactant of Route 5
Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF
Reactant of Route 6
Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF

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